An In-Depth Technical Guide to N-(m-PEG4)-N'-(amino-PEG3)-Cy5
An In-Depth Technical Guide to N-(m-PEG4)-N'-(amino-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling N-(m-PEG4)-N'-(amino-PEG3)-Cy5
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 is a specialized chemical compound designed for advanced applications in biomedical research and drug development. At its core, it is a bifunctional molecule that integrates a near-infrared cyanine (B1664457) dye (Cy5) with a flexible polyethylene (B3416737) glycol (PEG) linker system. This unique architecture imparts desirable properties for bioconjugation, fluorescence imaging, and the construction of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
The molecule consists of three key components:
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Cy5 Fluorophore : A well-characterized cyanine dye that exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This property is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for high signal-to-noise ratios and deeper tissue penetration.
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PEG Linker : The molecule incorporates two distinct polyethylene glycol (PEG) chains of different lengths (PEG4 and PEG3). These hydrophilic PEG spacers enhance the aqueous solubility of the entire molecule and any conjugate it is attached to. Furthermore, the PEG linker provides spatial separation between the Cy5 dye and the conjugated biomolecule, which can help to preserve the biological activity of the target and the fluorescence properties of the dye. The flexibility of the PEG chain is also a critical attribute in applications such as PROTAC design, where it influences the formation of the ternary complex.[1]
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Terminal Amine Group : The presence of a primary amine (-NH2) group provides a reactive handle for covalent attachment to a variety of functional groups on target molecules. This amine group can readily react with activated esters (such as N-hydroxysuccinimide esters), carboxylic acids (in the presence of coupling agents), aldehydes, and ketones, forming stable chemical bonds.[2][3]
The combination of these features makes N-(m-PEG4)-N'-(amino-PEG3)-Cy5 a versatile tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules. Its application extends to various analytical and imaging techniques, including fluorescence microscopy, flow cytometry, and in vivo imaging. Moreover, its role as a fluorescent linker in the synthesis of PROTACs is of significant interest, enabling the tracking and characterization of these novel therapeutic agents.
Quantitative Data
The following tables summarize the key quantitative properties of N-(m-PEG4)-N'-(amino-PEG3)-Cy5.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₂ClN₃O₇ | [2] |
| Molecular Weight | 756.41 g/mol | [2] |
| CAS Number | 2107272-96-6 | [2] |
| Purity | Typically ≥97% | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, protected from light | [2] |
Table 2: Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Molar Extinction Coefficient | 163,000 M⁻¹cm⁻¹ | [2] |
Experimental Protocols
This section provides detailed methodologies for key applications of N-(m-PEG4)-N'-(amino-PEG3)-Cy5.
Protein Labeling via Amine-Reactive Conjugation
This protocol describes the conjugation of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 to a protein containing an accessible N-hydroxysuccinimide (NHS) ester.
Materials:
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N-(m-PEG4)-N'-(amino-PEG3)-Cy5
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Protein-NHS ester conjugate
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Anhydrous Dimethylsulfoxide (DMSO)
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Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
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Protein Preparation:
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Dissolve the protein-NHS ester conjugate in the reaction buffer to a final concentration of 2-10 mg/mL.
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Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide. If necessary, perform a buffer exchange.
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Fluorophore Preparation:
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Immediately before use, dissolve N-(m-PEG4)-N'-(amino-PEG3)-Cy5 in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
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Labeling Reaction:
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Calculate the required volume of the N-(m-PEG4)-N'-(amino-PEG3)-Cy5 solution. A molar ratio of the amine-containing fluorophore to the protein-NHS ester of 10:1 to 20:1 is a common starting point for optimization.
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While gently stirring the protein solution, slowly add the calculated amount of the fluorophore solution.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.
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Quenching:
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Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the fluorescently labeled protein conjugate using SEC to remove excess fluorophore and quenching reagents. Monitor the elution profile at 280 nm (for protein) and 650 nm (for Cy5).
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Pool the fractions containing the purified conjugate.
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 650 nm.
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Synthesis of a Fluorescent PROTAC
This protocol outlines a general procedure for synthesizing a PROTAC where N-(m-PEG4)-N'-(amino-PEG3)-Cy5 serves as a fluorescent linker between a target protein ligand and an E3 ligase ligand. This example assumes the target protein ligand has a carboxylic acid group for amide bond formation.
Materials:
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Target Protein Ligand-COOH (1.0 eq)
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N-(m-PEG4)-N'-(amino-PEG3)-Cy5 (1.1 eq)
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HATU (1,[(Dimethylamino)(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Anhydrous DMF (Dimethylformamide)
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E3 Ligase Ligand with a reactive group for the next step (e.g., an NHS ester)
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Nitrogen atmosphere
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Standard glassware for organic synthesis
Procedure:
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Amide Coupling of Target Ligand to Fluorescent Linker:
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Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
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Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
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Add N-(m-PEG4)-N'-(amino-PEG3)-Cy5 to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the Target Ligand-Linker-Cy5 intermediate.
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Coupling to E3 Ligase Ligand:
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The purified Target Ligand-Linker-Cy5 intermediate now has a terminal functional group from the original N-(m-PEG4)-N'-(amino-PEG3)-Cy5 (in this conceptual example, we assume a functional group is present on the m-PEG4 end for reaction). The subsequent reaction will depend on the nature of this group and the reactive handle on the E3 ligase ligand. For instance, if the E3 ligase ligand has an NHS ester, it will react with an amine on the linker.
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The specific conditions for this second coupling step will need to be optimized based on the chosen chemistries.
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Final Purification:
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Purify the final fluorescent PROTAC product using preparative HPLC.
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Characterize the final product by LC-MS and NMR.
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Visualizations
Diagram 1: General Structure of N-(m-PEG4)-N'-(amino-PEG3)-Cy5
Caption: Molecular components of N-(m-PEG4)-N'-(amino-PEG3)-Cy5.
Diagram 2: Workflow for Protein Labeling
Caption: Experimental workflow for protein conjugation.
Diagram 3: Conceptual PROTAC Action with a Fluorescent Linker
Caption: PROTAC-mediated protein degradation with fluorescent tracking.
